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Compound of Interest

Compound Name: Timosaponin N

Cat. No.: B15577878

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin N, also known as Timosaponin Alll (TSAIII), is a steroidal saponin isolated from
the rhizomes of Anemarrhena asphodeloides. It has garnered significant interest in the
scientific community for its diverse pharmacological activities, including anti-tumor, anti-
inflammatory, and neuroprotective effects.[1][2][3] This document provides a comprehensive
overview of the dosage and administration routes of Timosaponin N for preclinical research,
along with detailed protocols for key experimental assays and visualizations of its associated
signaling pathways.

Physicochemical Properties

Property Value

Molecular Formula C39H64013

PubChem CID 71306914

Primary Source Anemarrhena asphodeloides Bunge

Dosage and Administration
In Vitro Studies
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Timosaponin N has been evaluated in a variety of cell lines, primarily cancer cells, to assess
its cytotoxic and mechanistic effects. The effective concentrations typically fall within the
micromolar range.
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Cell Line

Concentration
Range

Observation

Reference

HepG2

(Hepatocellular

0.625 - 10 umol/L

Significant cytotoxicity

observed at 5 and 10

[1]

Carcinoma) pumol/L.[1]

Induced over 90%
15uM . [21[4]

apoptosis.[4]
15.41 M IC50 (24h).[2][4] [2][4]

] GO0/G1 and G2/M
HCT-15 (Colon Various
) phase cell cycle [2]
Cancer) concentrations
arrest.[2]

A549 & H1299 (Non-

1uM Induced autophagy.[5] [5]

small-cell lung cancer)

10 uM and 30 uM

Promoted both
autophagy and
apoptosis.[5]

[5]

Arrested cell cycle at
GO0/G1 phase and

A375-S2 (Melanoma) Not specified ) [2]
enhanced apoptosis.
[2]
Taxol-resistant lung . )
) Exhibited anti-tumor
and ovarian cancer 2-8uM [6]
effects.
cells
Inhibition of major
BT474 (Breast proliferative signal
2.5uM , [7]
Cancer) transduction
pathways.
] Disrupted cell-
HelLa (Cervical )
10 uM extracellular matrix [8]

Cancer)

interactions.
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In Vivo Studies

Animal studies, predominantly in mice and rats, have utilized various dosages and
administration routes to investigate the systemic effects of Timosaponin N.
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Animal Administrat ] Observatio
) Dosage Duration Reference
Model ion Route n
Induced
Nude Mice expression of
(MDA-MB- N 2.5,5,and 10 CYP2B10,
Not specified 24 days [1]
231 mg/kg MDR1, and
xenograft) CYP3A1lin
the liver.[1]
Increased
expression of
CYP2B10
) - 2.5,5,and 10 )
ICR Mice Not specified 3 days and MDR1 in [1]
mg/kg ]
the liver at 5
and 10
mg/kg.[1]
Nude Mice
-~ 25and 5 - Inhibited
(A549/T Not specified Not specified [6]
mg/kg tumor growth.
xenograft)
Significantl
Nude Mice ? y
- - B decreased
(HCT-15 Not specified Not specified Not specified . [2]
umor
xenograft)
volume.[2]
Mice (B16-
Inhibited
F10 . . . .
) Not specified Not specified Not specified metastasisto  [2][4]
metastasis
the lung.[2][4]
model)
Nude Mice
_ ] Every two Suppressed
(Gastric Intraperitonea 5 and 10
days for 7 tumor growth.  [9]
cancer I mg/kg
doses [9]
xenograft)
Orthotopic Intravenous 10 mg/kg Not specified Part of a [10]
Hepatoma- (liposomal synergistic
bearing Mice formulation) therapy with
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Doxorubicin.
[10]
Pharmacokin
Sprague- Oral ] ] N
) ) 25 mg/kg Single dose etic profiling. [5]
Dawley Rats (intragastric) 5]
Pharmacokin
Sprague- ) ) N
Oral 6.8 mg/kg Single dose etic profiling. [5]
Dawley Rats
[5]
10 g/k
) g 9_ Pharmacokin
Sprague- Oral (Zhimu (containing ) ) -
Single dose etic profiling. [5]
Dawley Rats extract) 18.7 mg/kg 5]
TSAIl)
Oral Containing Pharmacokin
Sprague- . . . . -
(Zhimu/Baihe 6.4 mg/kg Single dose etic profiling. [5]
Dawley Rats
formula) TSAIll [5]
Metabolite
Sprague- . : e
Oral 400 mg/kg Single dose identification. [5]
Dawley Rats
[5]
Pharmacokinetics

The oral bioavailability of Timosaponin N is noted to be low, which is a consideration for its

therapeutic application.[2][5]

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8379713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://www.benchchem.com/product/b15577878?utm_src=pdf-body
https://public-pages-files-2025.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.00764/epub
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386027/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. Adminis
Animal ) Referen
tration Dose Cmax Tmax AUC T1/2
Model ce
Route
Sprague- 18.2 150.5
6.8 23+ 49+20
Dawley Oral 3.1 29.2 [5]
mg/kg 0.57h
Rats ng/mL ng-h/mL
Sprague-  Oral 105.7 + 921.8
Daw (int t 25mglkg 14.9 Not 289.0 274z [5]
awle intragas m . .
Y ) J S specified 1.68h
Rats ric) ng/mL ng-h/mL
Oral
Sprague- ) 6.4 222+ 206.0 =
(Zhimu/B 315+ 99+28
Dawley ] mg/kg 6.5 451 [5]
aihe 0.62h
Rats TSAIll ng/mL ng-h/mL
formula)
Sprague-  Oral 18.7 84.3 %
i 312 + Not Not
Dawley (Zhimu mg/kg 8.6 ] » - [5]
65.7 min specified  specified
Rats extract) TSAIll ng/mL
Oral
(unproce
Not Not 16.5 Not
Rats ssed A. N 4.5 pg/L N N [5]
) specified specified pg-h/L specified
rhizoma
extract)
Oral
(process
Not Not 7.2 Not
Rats ed A. - 2.18 pg/L - - [5]
) specified specified  pg-h/L specified
rhizoma
extract)

Signaling Pathways

Timosaponin N exerts its biological effects by modulating several key signaling pathways.

PI3BK/Akt/mTOR Pathway
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Timosaponin N has been shown to inhibit the PISK/Akt/mTOR signaling cascade, which is
crucial for cell proliferation, survival, and autophagy.[4][9] This inhibition can lead to apoptosis
and regulation of autophagy in cancer cells.[4][5]

Timosaponin N
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Cell Proliferation
& Survival
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Click to download full resolution via product page

Caption: Timosaponin N inhibits the PI3K/Akt/mTOR pathway.

ERK1/2 Signaling Pathway

Timosaponin N can suppress the phosphorylation of ERK1/2, a key component of the MAPK
signaling pathway involved in cell proliferation and survival.[1][5] This inactivation has been
observed both in vitro and in vivo.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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